6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Core Bicyclic Framework Analysis: Pyrazolo[3,4-b]pyridine System
The pyrazolo[3,4-b]pyridine core consists of a fused pyrazole (five-membered) and pyridine (six-membered) ring system. Key features include:
- Electron distribution : The pyridine ring contributes aromatic stabilization through conjugation, while the pyrazole ring introduces electron-withdrawing effects due to adjacent nitrogen atoms.
- Planarity : X-ray crystallographic studies of similar pyrazolopyridines reveal near-planar fused rings, with dihedral angles between the pyrazole and pyridine rings typically <5°.
- Reactivity : The carbohydrazide group at C4 positions the molecule for nucleophilic substitution or condensation reactions, as observed in analogous compounds.
Table 1 : Comparative analysis of core bicyclic frameworks in pyrazolopyridines.
| Feature | Pyrazolo[3,4-b]pyridine | Analogous Systems |
|---|---|---|
| Ring fusion | Pyrazole (C3-C4) | Pyrazolo[1,5-a]pyrimidine |
| Nitrogen positions | N1 (pyrazole), N2 (pyridine) | Variable |
| Typical substituents | C3 (methyl), C6 (aryl) | C3 (H), C6 (H) |
Substituent Configuration and Steric Effects
The compound features distinct substituents that influence its conformation and reactivity:
- 1-Propyl group : Attached to N1 of the pyrazole ring, this substituent introduces steric bulk, potentially limiting rotation and directing regioselectivity in reactions.
- 3-Methyl group : Positioned at C3 of the pyridine ring, this group enhances electron density locally and stabilizes the bicyclic system.
- 6-(1,5-Dimethyl-1H-pyrazol-4-yl) group : The dimethyl-pyrazol substituent at C6 creates steric hindrance, favoring specific tautomeric forms and restricting intermolecular interactions.
Key steric interactions :
Tautomeric Behavior and Stability Studies
Pyrazolopyridines often exhibit tautomerism between 1H and 2H forms. For this compound:
- 1H-form predominance : The electron-withdrawing carbohydrazide group at C4 likely stabilizes the 1H-tautomer by delocalizing electron density from the pyrazole N1.
- Stability : Solid-state X-ray diffraction of analogous compounds confirms the 1H-form in crystalline phases, suggesting similar behavior here.
- pH-dependent stability : The carbohydrazide group may hydrolyze under acidic or basic conditions, though specific data for this compound are limited. Analogous esters show half-lives ranging from 90–900 minutes in pH 8 buffer.
Table 2 : Tautomeric stability in pyrazolopyridine derivatives.
| Compound | Dominant Tautomer | Stability Factors |
|---|---|---|
| 6-(1,5-Dimethyl-pyrazol-4-yl)-3-methyl-1-propyl-pyrazolo[3,4-b]pyridine-4-carbohydrazide | 1H-form | Electron-withdrawing C4 substituent |
| 4-Carbonyl derivatives | 1H-form | Strong electron-withdrawing groups |
Propriétés
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-5-6-23-15-14(9(2)21-23)11(16(24)20-17)7-13(19-15)12-8-18-22(4)10(12)3/h7-8H,5-6,17H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAWRKNMZSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound. It also showed strong hydrophobic interactions with His241 of the catalytic residue.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death and suppression
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Activité Biologique
6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The molecular formula of the compound is , with a molecular weight of 313.35 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in various derivatives .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cancer cell proliferation effectively. For example, compounds in the same chemical class have been reported to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity against normal human cells .
The proposed mechanism of action involves the inhibition of specific enzymes critical for cellular proliferation and survival in pathogenic organisms. Molecular docking studies suggest that these compounds interact with target sites in enzymes related to metabolic pathways in both bacteria and cancer cells .
Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of substituted pyrazolo derivatives, one compound showed an IC90 value of 40.32 μM against Mycobacterium tuberculosis H37Ra . This indicates that modifications in the pyrazolo structure can enhance antitubercular activity.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment on HEK-293 (human embryonic kidney) cells revealed that several pyrazolo derivatives, including those related to our compound of interest, exhibited non-toxic profiles at effective concentrations . This suggests a favorable therapeutic index for further development.
Data Table: Biological Activities
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent. A study synthesized novel derivatives and tested their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity . The docking studies suggest favorable interactions with target proteins in the tuberculosis pathogen.
Anticancer Properties
Pyrazole derivatives have been extensively studied for their anticancer potential. The compound's structural features may contribute to its ability to inhibit specific kinases involved in cancer progression. Research has shown that related compounds can effectively inhibit cancer cell lines such as HepG2 and A549 with IC50 values as low as 0.19 µM . This highlights the potential of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide in cancer therapeutics.
Case Study 1: Synthesis and Evaluation of Anti-Tubercular Agents
A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, several compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibited significant activity against Mycobacterium tuberculosis, demonstrating the utility of this scaffold in drug development .
Case Study 2: Anticancer Activity Assessment
In a study focusing on anticancer activities, various pyrazole derivatives were synthesized and tested against different cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively. Notably, one derivative showed substantial inhibition against multiple cancer types with low cytotoxicity towards normal cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrazolo[3,4-b]pyridine scaffold is shared among several derivatives, but substituent variations significantly alter their properties:
Key Observations:
- Synthetic Pathways: and describe methods for synthesizing pyrazolo-pyrimidine and pyrazolo-triazolopyrimidine derivatives via cyclization and isomerization reactions. Reductive lactamization () and hydrazine-mediated cyclization () are common approaches for introducing hydrazide or heterocyclic substituents .
Functional Group Impact
Carbohydrazide vs. Carboxamide:
- The carbohydrazide group in the target compound is more nucleophilic and redox-active than carboxamide, making it prone to oxidative degradation or participation in condensation reactions (e.g., Schiff base formation) .
- In contrast, the carboxamide group () provides greater stability, as seen in protease-resistant drug candidates .
Substituent Bulk and Solubility:
Structural Characterization Techniques
- Crystallographic tools like SHELXL () and ORTEP-III () are widely used for determining the 3D structures of similar compounds. For instance, confirms the acetylated carbohydrazide structure via X-ray diffraction, a method applicable to the target compound .
Notes
Limitations: Biological activity data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence; comparisons are restricted to structural and synthetic features.
Methodology: The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves cyclocondensation of pyrazole aldehydes or nitriles with amines/hydrazines, as seen in and .
Future Directions: Computational modeling (e.g., docking studies) could predict the target compound’s interactions with biological targets, leveraging its unique carbohydrazide moiety.
Q & A
Q. What are the standard synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with aromatic aldehydes or ketones. For example, equimolar reactions of 5-aminopyrazole with substituted benzoyl derivatives under reflux in polar solvents (e.g., ethanol or toluene) yield the core structure. Catalysts like trifluoroacetic acid (TFA) enhance cyclization efficiency, as demonstrated in the synthesis of analogous compounds . Multi-step approaches, such as converting intermediates like pyrazolo[3,4-b]pyrazine-4-carbonitrile into carbohydrazides via hydrazine hydrate treatment, are also viable .
Q. Which spectroscopic techniques are critical for characterizing the carbohydrazide functional group in this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the carbohydrazide (-CONHNH₂) group via chemical shifts (δ 9–10 ppm for NH protons and δ 165–170 ppm for the carbonyl carbon) .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate the functional group .
- UV-Vis : Used to monitor electronic transitions in conjugated systems, aiding in structural validation .
Q. How can researchers ensure purity during the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Purification methods include:
- Column chromatography with silica gel and ethyl acetate/hexane gradients .
- Recrystallization from ethanol or methanol to isolate crystalline products .
- HPLC for high-purity demands, particularly in biological studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD’s framework integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent choice, temperature) . This approach minimizes side reactions, such as unwanted hydrazine adducts during carbohydrazide formation .
Q. What strategies address contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?
Discrepancies often arise from substituent electronic effects or solvent polarity. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring may reduce cyclization efficiency, requiring longer reaction times .
- Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote decomposition; mixed solvent systems (toluene/ethanol) balance reactivity and stability . Systematic DOE (Design of Experiments) can identify critical variables (e.g., catalyst loading, temperature) to reconcile conflicting data .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
Methodologies include:
- Substituent variation : Synthesizing analogs with modified pyrazole (e.g., methyl → ethyl) or carbohydrazide groups to assess antimicrobial or kinase inhibition potency .
- Molecular docking : Using software like AutoDock to predict binding affinities with target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- In vitro assays : Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) with standardized MIC protocols, using streptomycin/clotrimazole as controls .
Data Contradiction Analysis
Q. Why do hydrazine-mediated reactions yield varying products under similar conditions?
Hydrazine hydrate can act as a nucleophile or base depending on reaction conditions. For example:
- Room temperature + iodine : Favors amine formation via Staudinger-type reactions (e.g., 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine) .
- Reflux + acetic acid : Promotes cyclization to fused pyrazolo-pyridines . Contradictions are resolved by controlling pH, temperature, and additive selection (e.g., iodine vs. TFA) .
Methodological Recommendations
Q. What experimental designs are recommended for scaling up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency in intermediate formation .
- Green chemistry principles : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
